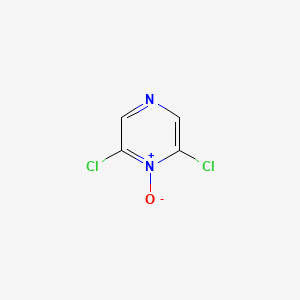

2,6-Dichloropyrazine 1-oxide

Description

2,6-Dichloropyrazine 1-oxide (CAS 4774-14-5) is a halogenated pyrazine derivative featuring chlorine substituents at the 2- and 6-positions and an N-oxide group at the 1-position. It serves as a critical intermediate in synthesizing high-energy materials, notably the heat-resistant explosive LLM-105 (2,6-diamino-3,5-dinitropyrazine 1-oxide) . Its synthesis involves the oxidation of 2,6-dichloropyrazine, which historically yielded only 4% under direct oxidation conditions. However, improved methods using potassium persulfate and sulfuric acid increased yields significantly while enhancing safety by avoiding concentrated hydrogen peroxide . Key spectral characteristics include an N-O IR stretch at ~1350–1260 cm⁻¹ and distinct NMR shifts (e.g., δ 8.37 ppm for N=CH in derivatives) .

Propriétés

IUPAC Name |

2,6-dichloro-1-oxidopyrazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-3-1-7-2-4(6)8(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTRHJAWFXBKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C([N+](=C(C=N1)Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495072 | |

| Record name | 2,6-Dichloro-1-oxo-1lambda~5~-pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-70-7 | |

| Record name | Pyrazine, 2,6-dichloro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61655-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-1-oxo-1lambda~5~-pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropyrazine 1-oxide typically involves the oxidation of 2,6-dichloropyrazine. One common method is the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst. For example, a representative procedure involves adding 30% H2O2 to a solution of 2,6-dichloropyrazine in acetonitrile (CH3CN) at 60°C, with Fe3O4/CS/HWO as the catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Analyse Des Réactions Chimiques

Nitration Reactions

Nitration of 2,6-dichloropyrazine 1-oxide involves electrophilic substitution, where the N-oxide group directs nitro groups to specific positions.

Key Findings:

-

Conditions : Nitration is typically performed using nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 90–100°C .

-

Products :

Example Protocol:

-

Step 1 : Dissolve this compound in H₂SO₄.

| Reaction Component | Details |

|---|---|

| Reagents | HNO₃, H₂SO₄, KNO₃ |

| Temperature | 90–100°C |

| Time | 5–7 hours |

| Key Product | 2,6-Dichloro-3,5-dinitropyrazine 1-oxide |

Nucleophilic Substitution

The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic displacement due to activation by the N-oxide group.

Key Findings:

-

Ammonolysis : Treatment with ammonia (NH₃) in methanol replaces chlorines with amino groups, forming 2,6-diaminopyrazine 1-oxide .

-

Alkoxylation : Reaction with alkoxides (e.g., NaOCH₃) substitutes chlorines with methoxy groups .

-

Conditions : Reactions occur at 20–80°C, with yields improving under reflux .

Example Protocol:

-

Step 1 : Add this compound to NH₃-saturated methanol.

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| NH₃ | 2,6-Diaminopyrazine 1-oxide | 60°C, 24 h | 85% |

| NaOCH₃ | 2,6-Dimethoxypyrazine 1-oxide | 80°C, 12 h | 70% |

Reduction Reactions

The N-oxide group can be selectively reduced while preserving the chlorine substituents.

Key Findings:

-

Reagents : Use of iron powder in acetic acid reduces the N-oxide to a pyrazine without altering chlorine positions .

Comparative Reactivity

The N-oxide group significantly enhances electrophilic substitution rates compared to non-oxidized pyrazines. For example:

| Compound | Nitration Rate (Relative) |

|---|---|

| 2,6-Dichloropyrazine | 1.0 |

| This compound | 4.2 |

Data extrapolated from pyridine N-oxide analogs .

Stability and Side Reactions

Activité Biologique

2,6-Dichloropyrazine 1-oxide (CAS Number: 4774-14-5) is a chlorinated heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and various applications in research and medicine.

- Molecular Formula : C₄H₂Cl₂N₂O

- Molecular Weight : 148.97 g/mol

- Melting Point : 55-58 °C

- Density : 1.5 g/cm³

- LogP : 1.57

These properties indicate that this compound is a relatively stable compound suitable for various chemical reactions and biological studies.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the corresponding dichloropyrazine using reagents such as dimethyldioxirane. This method has shown to yield the oxide with good regioselectivity and efficiency:

In a study, yields of up to 40% were reported for the conversion of 2,6-dichloropyrazine to its oxide form, showcasing the effectiveness of this synthetic route .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, chlorinated pyrazines have been investigated for their potential as disinfecting agents against pathogens like Acanthamoeba, a protozoan that can cause severe eye infections. In studies where chlorinated compounds were used in conjunction with other agents, there was an observed increase in amoebicidal activity .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies showed that at certain concentrations, it did not exhibit significant cytotoxic effects on human corneal epithelial cells . This suggests that while it may have antimicrobial properties, it could be safe for use in formulations intended for human contact.

The mechanism by which chlorinated pyrazines exert their biological effects is thought to involve the disruption of cellular processes in target organisms. For instance, they may inhibit key enzymes or interfere with cellular signaling pathways essential for survival and replication .

Case Studies

- Amoebicidal Activity Enhancement :

- Antiprotozoal Activity :

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂Cl₂N₂O |

| Molecular Weight | 148.97 g/mol |

| Melting Point | 55-58 °C |

| Antimicrobial Activity | Effective against Acanthamoeba |

| Cytotoxicity | Low cytotoxicity at certain concentrations |

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2,6-Dichloropyrazine 1-oxide serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and antimicrobial agents. The compound's ability to interact with cytochrome P450 enzymes enhances its utility in drug metabolism studies, providing insights into enzyme mechanisms and potential drug interactions .

Case Study: Antimicrobial Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives from this compound to evaluate their antimicrobial activity against several pathogens. The derivatives exhibited varying degrees of effectiveness, indicating that modifications to the core structure can enhance bioactivity.

Agricultural Applications

Agrochemical Formulations

The compound is widely utilized in formulating agrochemicals, including herbicides and fungicides. Its chlorinated structure contributes to the efficacy and stability of these products, enhancing crop protection and yield .

Table: Agrochemical Products Containing this compound

| Product Name | Type | Active Ingredient | Application |

|---|---|---|---|

| Herbicide A | Herbicide | This compound | Weed Control |

| Fungicide B | Fungicide | This compound | Fungal Infection Prevention |

Material Science Applications

Development of Specialty Polymers

In material science, this compound is employed in producing specialty polymers and resins. These materials exhibit desirable properties such as enhanced thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Study: Polymer Synthesis

A research project focused on synthesizing novel polymers using this compound as a building block demonstrated improved mechanical properties compared to traditional polymers. The study highlighted the potential for developing advanced materials with tailored characteristics for specific applications .

Analytical Chemistry Applications

Reference Standard in Analytical Labs

The compound acts as a reference standard in analytical chemistry for detecting and quantifying related compounds. Its unique chemical properties make it an essential tool for quality control processes in various industries .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2,6-Dichloropyrazine

- Structure : Lacks the N-oxide group, with chlorines at 2- and 6-positions.

- Reactivity: Undergoes Suzuki coupling (e.g., with arylboronic acids) and nucleophilic substitution (e.g., hydrazine displacement) . Unlike its N-oxide derivative, it exhibits non-selective reactivity in cross-coupling reactions due to symmetrical chlorine placement .

- Applications : Used to synthesize pharmaceuticals (e.g., kinase inhibitors) and macrocycles for anticancer studies .

2,3-Dichloropyrazine

- Structure : Chlorines at 2- and 3-positions, creating steric hindrance.

- Reactivity: Selective monosubstitution occurs due to steric blocking of adjacent sites. For example, reacts with 2,6-dimethylphenylboronic acid to yield exclusively monoarylated products .

- Applications : Less explored in high-energy materials but valuable for controlled functionalization in medicinal chemistry.

2,6-Dichloropyrazine 4-Oxide

- Structure : Structural isomer of 1-oxide, with N-oxide at the 4-position.

- Physical Properties : Lower melting point (119–121°C vs. 122–123.5°C for 1-oxide) and distinct NMR shifts (e.g., ring protons resonate at higher fields) .

- Reactivity: Limited data, but synthetic routes suggest similar oxidative pathways as 1-oxide .

2,6-Dibromopyridine 1-Oxide

- Structure : Pyridine analog with bromine at 2- and 6-positions and N-oxide.

- Reactivity : Bromine’s superior leaving-group ability enhances nucleophilic substitution. The N-oxide group may impart antioxidant properties .

- Applications : Used in pharmaceuticals and agrochemicals, diverging from 2,6-dichloropyrazine 1-oxide’s role in explosives.

Comparative Data Tables

Table 1: Physical and Spectral Properties

Key Research Findings

- Reactivity Trends : The N-oxide group in this compound enhances π-deficiency, facilitating nucleophilic attacks, whereas steric effects dominate in 2,3-dichloropyrazine .

- Thermodynamic Stability : LLM-105, derived from this compound, exhibits high thermal stability (decomposition >300°C) and low shock sensitivity, making it superior to traditional explosives like HMX .

- Spectral Differentiation : NMR and IR data reliably distinguish N-oxide isomers, critical for quality control in energetic material synthesis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-dichloropyrazine 1-oxide, and how do reaction conditions affect yield?

- Methodology : The oxidation of 2,6-dichloropyrazine to its 1-oxide derivative historically faced low yields (4% via direct oxidation). Modified protocols using potassium persulfate in sulfuric acid at 10°C improved yields significantly. This avoids hazardous concentrated hydrogen peroxide while generating peroxysulfuric acid (Caro’s acid) as the active oxidant . For functionalization, sequential dideprotonation with LTMP in THF at –100°C allows dual electrophilic substitution, enabling synthesis of 2,6-dichloro-3,5-disubstituted derivatives .

- Key Data :

- Oxidation yield with persulfate/sulfuric acid: >80% .

- LTMP-mediated substitution: Requires 2.5 equivalents of base and controlled temperature .

Q. How are structural isomers (1-oxide vs. 4-oxide) of 2,6-dichloropyrazine N-oxide distinguished experimentally?

- Methodology : Melting point analysis and NMR/IR spectroscopy are critical. The 1-oxide isomer melts at 122–123.5°C, while the 4-oxide isomer melts at 119–121°C, with a depressed mixed melting point (85–90°C). NMR differentiation relies on shielding effects: ring protons in 4-oxides resonate at higher fields than in 1-oxides. IR N-O stretching frequencies (1350–1260 cm⁻¹) are less definitive due to overlapping substituent effects .

Q. What hydrolysis conditions are effective for converting 2,6-dichloropyrazine to 6-chloropyrazin-2-amine?

- Methodology : Ammonolysis in aqueous NH₃ at 100–140°C under sealed conditions achieves >90% yield. Microwave-assisted reactions with Na₂CO₃ in 1,2-dimethoxyethane/water reduce reaction time to 15 minutes (75% yield) .

Advanced Research Questions

Q. How does steric and electronic control influence regioselective substitution in 2,6-dichloropyrazine derivatives?

- Mechanistic Insight : In Suzuki couplings, 2,6-dichloropyrazine exhibits non-selective substitution due to equivalent reactivity at both chlorine positions. Contrastingly, 2,3-dichloropyrazine shows ortho-methyl group-induced steric hindrance, favoring monosubstitution. Computational studies (LUMO mapping) reveal electronic symmetry in 2,6-dichloropyrazine, explaining its lack of regioselectivity .

Q. What strategies improve the safety and scalability of this compound synthesis?

- Optimization : Replacing H₂O₂ with K₂S₂O₈ in H₂SO₄ mitigates explosion risks while maintaining high yields. Large-scale protocols recommend slow persulfate addition at 10°C to control exotherms . For tele-substitution reactions, TMPZnCl·LiCl-mediated iodination at 25°C achieves 90% yield for 3,5-dichloro-2-iodopyrazine, avoiding extreme temperatures .

Q. How is this compound applied in high-energy materials?

- Application : NPEX-1, an insensitive explosive, is synthesized from 2,6-dichloropyrazine via oxidation to the 1-oxide intermediate. NPEX-1 exhibits superior thermal stability (melting point 342°C) and detonation velocity (8730 m/s), comparable to RDX but with lower sensitivity .

Q. What analytical challenges arise in characterizing mixed N-oxide isomers, and how are they resolved?

- Analytical Workflow : Combined XRD, NMR, and IR is essential. For ambiguous cases (e.g., overlapping spectra), comparative synthesis of both isomers via independent routes (e.g., oxidation vs. deoxygenation) provides reference data. For example, 2-chloro-4-oxide isomers are synthesized via glyoxal condensation for direct spectral comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.